molecular formula C19H17BrN4O2 B2701294 Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate CAS No. 1105223-80-0

Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate

Cat. No. B2701294
CAS RN: 1105223-80-0
M. Wt: 413.275
InChI Key: HGVZMCRRBHHXCJ-UHFFFAOYSA-N
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Description

“Methyl 3-{[({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetyl]amino}benzoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing new heterocyclic compounds derived from reactions involving similar complex chemical structures. These compounds have been evaluated for their potential as anti-inflammatory, analgesic, and antimicrobial agents due to their novel chemical properties. For instance, Abu‐Hashem et al. (2020) synthesized various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with potential as COX inhibitors, showing significant analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antiproliferative Activity

Compounds with similar complex structures have been investigated for their antiproliferative activity against various cancer cell lines. A study by Nowicka et al. (2015) found that derivatives of 2-amino-1H-benzimidazole exhibited promising antiproliferative activities, highlighting the potential of these compounds in cancer therapy (A. Nowicka, H. Liszkiewicz, W. Nawrocka, J. Wietrzyk, J. Sadowska, 2015).

properties

IUPAC Name

1-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]-3-(3,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2/c1-12-9-13(2)11-15(10-12)22-19(26)23-17-18(25)24(8-7-21-17)16-5-3-14(20)4-6-16/h3-11H,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVZMCRRBHHXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethylphenyl)urea

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